molecular formula C16H29BrSSn B1610963 (5-Bromothiophen-2-yl)tributylstannane CAS No. 143724-36-1

(5-Bromothiophen-2-yl)tributylstannane

Cat. No. B1610963
M. Wt: 452.1 g/mol
InChI Key: QZPYNNAAWHVCBW-UHFFFAOYSA-N
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Patent
US07615562B2

Procedure details

4-Iodo-2-methylsulfanyl-pyrimidine (2.5 g, 10 mmol), (5-Bromo-thiophen-2-yl)-tributyl-stannane (4.9 g, 11 mmol) and PdCl2 (702 mg, 1 mmol) were heated to 105° C. in toluene (30 ml) for 2 hours. The reaction mixture was poured on water and extracted three times with EtOAc. The combined organic phases were dried over sodium sulfate, filtered, evaporated to dryness and purified via chromatography on silicagel (acetone/hexanes:0/100 to 3/97) to give the title compound as colourless foam. Yield: 1.6 g (55%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
702 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[Br:10][C:11]1[S:15][C:14]([Sn](CCCC)(CCCC)CCCC)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.Cl[Pd]Cl>[Br:10][C:11]1[S:15][C:14]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC1=NC(=NC=C1)SC
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
702 mg
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified via chromatography on silicagel (acetone/hexanes:0/100 to 3/97)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(S1)C1=NC(=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.